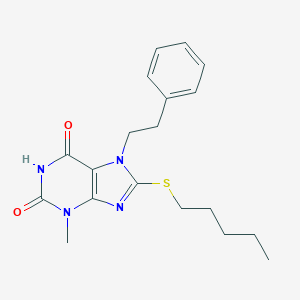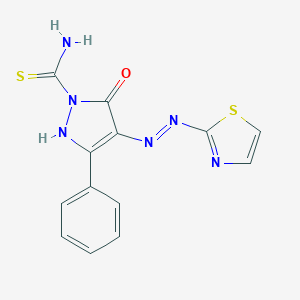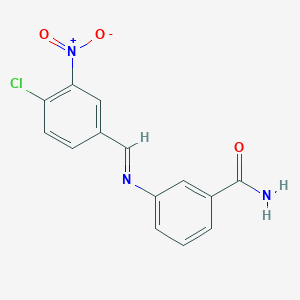
3-methyl-8-(pentylsulfanyl)-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-8-(pentylsulfanyl)-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione, commonly known as MRS2500, is a selective antagonist of the P2Y1 receptor. The P2Y1 receptor is a G protein-coupled receptor that is activated by ATP and ADP. MRS2500 has been extensively studied for its potential therapeutic use in various diseases, including thrombosis, stroke, and cancer.
作用机制
MRS2500 selectively antagonizes the P2Y1 receptor, which is activated by ATP and ADP. By blocking the P2Y1 receptor, MRS2500 inhibits platelet aggregation, reduces thrombus formation, and improves neurological function in stroke.
Biochemical and Physiological Effects:
MRS2500 has been shown to have several biochemical and physiological effects. In platelets, MRS2500 inhibits the activation of the P2Y1 receptor, which reduces platelet aggregation and thrombus formation. In stroke, MRS2500 reduces infarct size and improves neurological function by blocking the P2Y1 receptor. In cancer, MRS2500 inhibits tumor growth and metastasis by blocking the P2Y1 receptor.
实验室实验的优点和局限性
The advantages of using MRS2500 in lab experiments include its selectivity for the P2Y1 receptor, its ability to inhibit platelet aggregation and thrombus formation, and its potential therapeutic use in various diseases. The limitations of using MRS2500 in lab experiments include its cost, its potential toxicity, and the need for further research to determine its safety and efficacy in humans.
未来方向
There are several future directions for the study of MRS2500. One direction is to further investigate its potential therapeutic use in diseases such as thrombosis, stroke, and cancer. Another direction is to develop more selective P2Y1 receptor antagonists with improved safety and efficacy profiles. Additionally, the use of MRS2500 in combination with other drugs or therapies should be explored to determine its potential synergistic effects.
合成方法
The synthesis of MRS2500 involves several steps. The starting material is 3,7-dihydro-1H-purine-2,6-dione, which is reacted with pentylsulfanyl chloride to form 3,7-dihydro-1H-purine-2,6-dione-8-(pentylsulfanyl). This intermediate is then reacted with 2-phenylethyl bromide to form 3-methyl-8-(pentylsulfanyl)-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione.
科学研究应用
MRS2500 has been studied for its potential therapeutic use in various diseases. In thrombosis, MRS2500 has been shown to inhibit platelet aggregation and reduce thrombus formation. In stroke, MRS2500 has been shown to reduce infarct size and improve neurological function. In cancer, MRS2500 has been shown to inhibit tumor growth and metastasis.
属性
IUPAC Name |
3-methyl-8-pentylsulfanyl-7-(2-phenylethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-3-4-8-13-26-19-20-16-15(17(24)21-18(25)22(16)2)23(19)12-11-14-9-6-5-7-10-14/h5-7,9-10H,3-4,8,11-13H2,1-2H3,(H,21,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKANBYPDWPUUJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=NC2=C(N1CCC3=CC=CC=C3)C(=O)NC(=O)N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-8-(pentylsulfanyl)-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{2-[1-(aminocarbothioyl)-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}-1-naphthalenesulfonic acid](/img/structure/B406105.png)

![4-[(2-benzoyl-4-chlorophenyl)hydrazono]-3-{4-nitrophenyl}-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B406107.png)

![2-bromo-N-[(4-methoxy-1-naphthyl)methylene]-4-nitroaniline](/img/structure/B406110.png)
![5-[2-(3-bromo-4-methylphenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B406113.png)
![2-{[(4-Bromo-3-chlorophenyl)imino]methyl}-5-(diethylamino)phenol](/img/structure/B406116.png)
![5-{2-[2-(morpholin-4-ylcarbonyl)phenyl]hydrazinylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B406117.png)
![N,N'-bis[(E)-(2,3-dichlorophenyl)methylidene]biphenyl-2,2'-diamine](/img/structure/B406119.png)

![N-[2-(benzyloxy)benzylidene]-N-[4-(diethylamino)phenyl]amine](/img/structure/B406123.png)

![3-[(5-Bromo-2,4-dimethoxybenzylidene)amino]benzamide](/img/structure/B406125.png)
